molecular formula C9H18N2O2 B1490742 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one CAS No. 1594570-13-4

2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one

Cat. No. B1490742
CAS RN: 1594570-13-4
M. Wt: 186.25 g/mol
InChI Key: KIFRGXIAWRKWGB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one, commonly known as MPM, is a relatively new research chemical in the family of stimulants. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one consists of a methoxy group attached to a piperidine ring, which is further connected to a propanone group with an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one are not fully detailed in the search results. It has a molecular weight of 186.25 g/mol .

Scientific Research Applications

Structural Modifications for Reduced Mutagenicity

In the realm of drug development, structural modifications of compounds containing 3-methoxy-2-aminopyridine, which share structural similarities with 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one, have been explored to reduce mutagenic potential and drug-drug interactions. For instance, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, identified as a potent inhibitor of the oncogenic kinase bRAF, demonstrated significant safety risks due to mutagenicity and time-dependent drug-drug interactions (TDI) following metabolic oxidation. Researchers have successfully mitigated these risks through structural modifications that either reduced the electron density of the 3-methoxy-2-aminopyridine ring or blocked the reactive site following metabolic oxidation, thus reducing TDI and AMES mutagenicity (Palmer et al., 2012).

Synthesis of Radiolabeled Compounds for Neurological Studies

The synthesis of radiolabeled compounds for neurological studies has utilized derivatives structurally related to 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one. For example, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068) and its 3-[14C]-isotopomer from (L)-serine-[3-14C] has been reported. This process, involving deamination, esterification, and protection steps, provides a chiral and radiolabeled building block for further pharmacological studies, highlighting the importance of these compounds in exploring neurological receptors and pathways (Czeskis, 1998).

Application in Polymer Modification

Research has also focused on the functional modification of polymers through condensation reactions with amine compounds, including those structurally related to 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one. This approach has been utilized to enhance the thermal stability and antibacterial properties of polymers, demonstrating the compound's relevance in materials science and engineering. Such modifications have led to polymers with improved performance characteristics suitable for medical applications, underscoring the versatility of these compounds beyond pharmaceutical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-amino-1-(3-methoxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRGXIAWRKWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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